N-(4-methylphenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds characterized by the presence of three nitrogen atoms within the ring structure. This specific compound features a unique arrangement that includes a 4-methylphenyl group, a phenyl group, and a propyl group attached to the triazole ring. Triazole derivatives are notable for their diverse biological activities and applications in medicinal chemistry, agriculture, and material science.
The compound can be synthesized through various chemical methods, primarily involving cycloaddition reactions. It is classified under triazole carboxamides, which have been extensively studied for their potential antimicrobial and anticancer properties. Research indicates that compounds in this class can inhibit critical biological pathways in pathogens and cancer cells, making them significant in therapeutic applications.
The synthesis of N-(4-methylphenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide typically employs the Huisgen 1,3-dipolar cycloaddition reaction, commonly referred to as "click chemistry." This method involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst. The general procedure includes:
This multi-step synthesis allows for the precise construction of the triazole framework while incorporating various functional groups essential for biological activity .
The molecular formula for N-(4-methylphenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide is C18H22N4O. The compound features:
Crystallographic studies reveal that the compound forms stable crystalline structures with specific dihedral angles between substituent groups, influencing its physical properties .
N-(4-methylphenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide can participate in several chemical reactions:
These reactions allow for further modifications of the compound's structure to enhance its biological activity or tailor its properties for specific applications .
The mechanism of action for N-(4-methylphenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide primarily involves its interaction with specific molecular targets:
The exact molecular interactions depend on the specific biological targets being investigated .
N-(4-methylphenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide exhibits several notable physical and chemical properties:
Spectroscopic techniques such as NMR (nuclear magnetic resonance) and IR (infrared spectroscopy) provide insights into its structural characteristics and confirm successful synthesis .
N-(4-methylphenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide has significant potential in various scientific fields:
The 1,2,3-triazole ring represents a privileged scaffold in contemporary medicinal chemistry due to its exceptional physicochemical properties and versatile biological activity profile. As a nitrogen-rich heterocycle, it exhibits high dipole moment (~5 Debye), moderate logP values (typically 1-4), and significant polar surface area (~40-60 Ų), enabling optimal interactions with biological targets [9]. Its aromatic character confers metabolic stability against oxidative degradation, while the presence of three nitrogen atoms facilitates diverse non-covalent interactions: 1) Hydrogen bonding (N2 as acceptor, C5-H as donor), 2) Dipole-dipole interactions, and 3) π-stacking with aromatic residues in enzyme binding pockets [9]. The triazole's bioisosteric equivalence to amide bonds—while being hydrolysis-resistant—makes it invaluable for improving pharmacokinetic properties of drug candidates [4].
Table 1: Key Physicochemical and Pharmacological Attributes of 1,2,3-Triazole Scaffolds
Property | Significance in Drug Design | Example in Triazole Carboxamides |
---|---|---|
Aromatic Character | Metabolic stability; resistance to enzymatic degradation | Half-life >8h in microsomal assays [9] |
Hydrogen Bonding Capacity | Enhanced target binding affinity (ΔG up to -10.2 kcal/mol) | EGFR kinase domain interactions [4] |
Dipole Moment (~5D) | Improved water solubility; membrane permeability | logD values 2.5-4.0 [6] |
Bioisosteric Flexibility | Amide bond mimicry without hydrolytic susceptibility | Oral bioavailability >60% in rodent models [4] |
Synthetic Accessibility | Modular assembly via CuAAC (yields >85%) | Library of 360 analogs for antimicrobial screening [8] |
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) revolutionized triazole synthesis, enabling regioselective 1,4-disubstitution under mild conditions. This "click chemistry" approach achieves >95% regioselectivity and 85–95% yields, facilitating rapid diversification of triazole carboxamides [9]. Recent innovations include aqueous-phase CuAAC using starch-stabilized copper nanoparticles and photocatalytic protocols that reduce energy consumption by 40%, aligning with green chemistry principles [9].
Strategic substitution at the N1-phenyl and C5-alkyl positions of the triazole carboxamide core enables precise tuning of anticancer and antimicrobial activities. The compound N-(4-methylphenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide exemplifies this structure-activity relationship (SAR) optimization:
N-(4-methylphenyl) Group (4-Toluidine): The para-methyl group enhances lipophilicity (logP +0.5 vs phenyl) and induces electron-donating effects (+I effect), strengthening π-π stacking interactions with hydrophobic enzyme subsites. Molecular docking reveals this moiety penetrates the hydrophobic pocket of EGFR's ATP-binding site, forming van der Waals contacts with residues like Leu694 and Leu820 [4] [6].
1-Phenyl Group: Serves as a rigid planar anchor for interaction with tyrosine kinase allosteric sites. Unsubstituted phenyl demonstrates optimal fit for CDK4's hydrophobic region, with binding energies ≈ -9.3 kcal/mol in docking studies [4].
5-Propyl Chain: Balances lipophilicity and conformational flexibility. The C3 alkyl length maximizes hydrophobic enclosure within cyclin D3's cleft while avoiding steric clashes observed with bulkier groups (e.g., pentyl reduces activity by 30%) [4]. Propyl derivatives exhibit superior cellular uptake compared to methyl (2.8-fold higher) or butyl (1.5-fold higher) analogs in Caco-2 permeability assays [6].
Table 2: Impact of Substituent Variations on Biological Activity of Triazole Carboxamides
Substituent Position | Group | Biological Effect | Mechanistic Insight |
---|---|---|---|
N-Phenyl (R1) | 4-Methylphenyl | IC50 8.2 µM (EGFR); 11.5 µM (CDK4/Cyclin D3) [4] | Enhanced hydrophobic contact with Leu788 (EGFR) [4] |
4-Bromophenyl | IC50 12.7 µM (EGFR); reduced activity vs methyl [7] | Steric hindrance in ATP-binding cleft | |
C5-Alkyl (R2) | Propyl | GI50 1.8 µM (HCT-116); 2.3 µM (A549) [4] | Optimal length for tubulin polymerization inhibition [6] |
Methyl | GI50 >20 µM (most cell lines) | Insufficient hydrophobic interaction | |
Phenyl | GI50 4.2 µM (A549) but high cytotoxicity [6] | Planarity disrupts binding geometry |
The synergistic effect of these substituents is evident in N-(4-methylphenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide, which demonstrates dual inhibition of EGFR and CDK4/Cyclin D3. Molecular dynamics simulations confirm stable binding (RMSD <1.5Å over 50ns) through: 1) H-bond between carboxamide carbonyl and CDK4's Lys35, 2) Edge-to-face π-stacking of phenyl with Phe93, and 3) Propyl insertion into a hydrophobic subpocket formed by Ile12, Val96, and Phe93 [4].
Table 3: Anticancer Activity Profile of Key Triazole Carboxamide Derivatives
Compound Structure | Cancer Cell Lines (GI50, µM) | Target Inhibition (IC50, µM) | Reference |
---|---|---|---|
1-(4-methylphenyl)-N-phenyl-5-propyl-1H-1,2,3-triazole | HCT-116: 1.8; A549: 2.3; HeLa: 3.1 [4] | EGFR: 8.2; CDK4/Cyclin D3: 11.5 [4] | [4] [6] |
1-(4-bromophenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole | MCF-7: 12.4; A549: 15.7 [7] | Tubulin: 23.1 [6] | [7] |
5-amino-1-p-tolyl-1H-1,2,3-triazole-4-carboxamide | Leukemia: 0.9; Melanoma: 1.4; Ovarian: 2.0 | Topoisomerase IIα: 6.8 |
The structural evolution of these compounds reflects a rational drug design approach: Early triazole carboxamides like rufinamide (antiepileptic) and carboxyamidotriazole (antiproliferative) established clinical proof-of-concept [8]. Subsequent derivatization through N-phenyl and C5-alkyl optimization yielded compounds with 3–5-fold enhanced potency against specific cancer cell lines compared to earlier analogs [4] . Current research focuses on asymmetric bistriazoles and hybrid molecules conjugating triazole carboxamides with privileged scaffolds (e.g., podophyllotoxin), showing activity at nanomolar concentrations [8].
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 4579-60-6
CAS No.: 10304-81-1
CAS No.: 53938-08-2
CAS No.: 573-83-1